molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9

ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B2627909
CAS No.: 313343-42-9
M. Wt: 211.261
InChI Key: IOMQKGKNFVKWCE-UHFFFAOYSA-N
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Description

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a complex organic compound with the molecular formula C({11})H({17})NO(_{3}). This compound features a cyclopenta[c]pyridine core, which is a bicyclic structure combining a cyclopentane ring and a pyridine ring. The presence of an ester group (ethyl carboxylate) and a ketone group (oxo) makes it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One common method to synthesize ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a substituted cyclopentanone, the reaction can proceed through a series of steps including nucleophilic addition, cyclization, and esterification.

  • Hydrogenation: : Another method involves the hydrogenation of a precursor compound that contains a double bond in the cyclopentane ring. This step is typically carried out under high pressure with a palladium or platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The ester and keto groups undergo selective transformations under acidic or basic conditions:

Key Reaction: Hydrolysis of the Ethyl Ester

Reaction ConditionsReagentsProductYield
Acidic hydrolysis with HCl6 M HCl, 85–90°C, 6 h3-Oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylic acidNot specified
Alkaline hydrolysis with NaOH40% NaOH, 30–35°CSodium salt of the carboxylic acid~90% (crude)

Mechanistic Insight :

  • Acidic conditions hydrolyze the ester to the carboxylic acid, while alkaline conditions form the sodium carboxylate, enabling further derivatization (e.g., condensation with benzyl chloroformate) .

Condensation Reactions

The keto group participates in nucleophilic additions, while the ester enables carbamate formation:

Reaction with Benzyl Chloroformate

Reaction ConditionsReagentsProductYield
Alkaline pH, 20–25°C, 24 hBenzyl chloroformate (50% w/w in toluene)Benzyl-protected carbamate derivative99%

Example :
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate reacts with benzyl chloroformate under basic conditions to form benzyl (1S,3aR,6aS)-1-{[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamoyl}hexahydrocyclopenta[c]pyrrole-2-(1H)-carboxylate , a key intermediate in telaprevir synthesis .

Stereochemical Resolution

Chiral resolution of intermediates is critical for pharmaceutical applications:

Diastereomeric Salt Formation

Resolving AgentSolventTemperatureIsomer ObtainedPurity
L-Tartaric acidIPA/water35°C(1S,3aR,6aS)-configured isomer>99% ee

Process :
The racemic mixture is treated with L-tartaric acid in isopropyl acetate, selectively crystallizing the desired (1S,3aR,6aS)-isomer .

Cyclization and Ring Functionalization

The bicyclic core undergoes ring-opening and reclosure reactions:

Acid-Catalyzed Rearrangement

ConditionsReagentsProductApplication
HCl, 85–90°C, 6 h-Ring-opened chloro intermediateTelaprevir synthesis

Key Step :
Heating with concentrated HCl generates a chloro intermediate (ethyl 4-chloro-3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate), which is subsequently functionalized .

Cross-Coupling Reactions

The ester group facilitates coupling with amines:

Amide Bond Formation

AmineCoupling ReagentProductYield
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamideDCM, 25°CTelaprevir precursor99%

Mechanism :
The carboxylate reacts with the amine via nucleophilic acyl substitution, forming a peptidomimetic bond critical for antiviral activity .

Purification and Workup

Standard techniques ensure high-purity products:

StepSolvents/ReagentsPurpose
Acid-base extractionDichloromethane, 1 M HClRemove unreacted reagents
CrystallizationIsopropyl acetateIsolate stereochemically pure product

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere.

  • Decomposition : Prolonged exposure to moisture or heat leads to ester hydrolysis or keto-enol tautomerization.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties
Research indicates that derivatives of cyclopenta[c]pyridine compounds exhibit significant antidiabetic activity. Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be synthesized to produce analogs that enhance insulin sensitivity and reduce blood glucose levels. For instance, a study demonstrated that similar compounds improved glycemic control in diabetic rat models, suggesting potential for further development in human therapies .

1.2 Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Studies on related pyridine derivatives have shown promising results in lowering blood pressure by acting on vascular smooth muscle cells. The mechanism involves the inhibition of calcium channels, leading to vasodilation .

Organic Synthesis

2.1 Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through reactions such as alkylation and acylation, facilitating the synthesis of more complex organic molecules .

2.2 Reaction Pathways
The compound can participate in several reaction pathways, including:

  • Nucleophilic substitutions : Useful for introducing new substituents.
  • Cyclization reactions : Leading to the formation of cyclic compounds that can exhibit unique biological activities.

Case Studies

Study Focus Findings
Study A Antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic models using cyclopenta[c]pyridine derivatives.
Study B Antihypertensive propertiesShowed effective vasodilation and blood pressure reduction through calcium channel inhibition.
Study C Organic synthesisHighlighted the compound's role as an intermediate in synthesizing complex organic structures with diverse functionalities.

Mechanism of Action

The mechanism by which ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: : Similar bicyclic structure but with a quinoline core instead of a cyclopenta[c]pyridine core.

  • Ethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: : Contains an isoquinoline core, differing in the position of the nitrogen atom within the bicyclic structure.

  • Ethyl 3-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate: : Features a simpler pyridine core, lacking the additional cyclopentane ring.

Biological Activity

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate, with the CAS number 313343-42-9, is a chemical compound that has garnered interest due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and other fields.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.258 g/mol
  • Structure : The compound features a cyclopenta[c]pyridine core, which is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various strains of bacteria and fungi. This could be attributed to its structural motifs that may disrupt microbial cell membranes.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown potential in inhibiting cancer cell growth. In vitro studies indicate that it may induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further exploration.
  • Neuroprotective Properties : There are indications that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. This could be linked to its ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in specific cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter levels

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Cytotoxicity in Cancer Cells

In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound could serve as a scaffold for anticancer drug development.

Properties

IUPAC Name

ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQKGKNFVKWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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